molecular formula C12H14N4O2 B13662836 4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one CAS No. 92574-78-2

4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one

Cat. No.: B13662836
CAS No.: 92574-78-2
M. Wt: 246.27 g/mol
InChI Key: YEZJKOUBKZXNDF-UHFFFAOYSA-N
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Description

4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by functional group modifications to introduce the benzyloxy methyl group. The reaction conditions often require the use of catalysts such as copper(II) salts and solvents like acetonitrile or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or oxo derivatives.

    Reduction: Reduction reactions can convert the amino groups to other functional groups like hydroxyl or alkyl groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and benzyloxy methyl substituent make it a versatile compound for various chemical transformations and potential therapeutic applications.

Properties

CAS No.

92574-78-2

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

4,5-diamino-2-(phenylmethoxymethyl)pyridazin-3-one

InChI

InChI=1S/C12H14N4O2/c13-10-6-15-16(12(17)11(10)14)8-18-7-9-4-2-1-3-5-9/h1-6H,7-8,13-14H2

InChI Key

YEZJKOUBKZXNDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C(=O)C(=C(C=N2)N)N

Origin of Product

United States

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